molecular formula C16H21N3O2 B2711849 3-[(2,4-Dimethylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione CAS No. 2103605-79-2

3-[(2,4-Dimethylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2711849
CAS RN: 2103605-79-2
M. Wt: 287.363
InChI Key: UZBYLAPLYIUTQQ-UHFFFAOYSA-N
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Description

This compound is a type of hydantoin, which is a class of compounds that have been used in various applications across chemical and pharmaceutical industries . Hydantoins, or imidazolidine-2,4-diones, were first isolated as a product from allantoin hydrogenolysis in 1861 . Although the hydantoin ring itself possesses no biological activity, 5- and especially 5,5-substituted derivatives have a documented, wide range of therapeutic applications .


Synthesis Analysis

A simple, fast, and cost-effective three-step synthesis of this compound has been developed . The reactions described proceed readily, with high yields and no further purification . Therefore, the proposed method, with an overall yield of 60%, offers a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which constitute a privileged class of heterocyclic scaffolds with pharmacological interest .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a spiro-connected hydantoin ring and a dimethylphenyl group . The compound is a chiral molecule, and the technical material is a mixture of two stereoisomers .

Scientific Research Applications

Antimicrobial and Detoxification Applications

A study focused on a new N-halamine precursor, which was bonded onto cotton fabrics for antimicrobial purposes. This research demonstrates the potential of N-halamine-coated cotton to effectively inactivate harmful bacteria such as Staphylococcus aureus and Escherichia coli O157:H7. Additionally, the chlorinated swatches were used to detoxify chemical simulant of mustard to a less toxic derivative, highlighting its application in both antimicrobial and detoxification contexts (Ren et al., 2009).

Crystallography and Structural Studies

Another study involved the crystallographic analysis of alaptide, a compound with a structure consisting of connected rings, demonstrating the value of spiro compounds in structural biology and chemistry. This detailed structural analysis can aid in the design of new compounds with specific biological activities (Rohlíček et al., 2010).

Spectral and Fluorescence Studies

Research on spiro derivatives, including the 6,10-dioxaspiro[4.5]decane-7,9-dione group, delves into their synthesis and spectral properties. These studies provide insights into the fluorescence characteristics of these compounds, which could be leveraged in developing new materials for sensing and imaging applications (Zeng & Wang, 2018).

Corrosion Inhibition

A study on the inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic environments highlights the potential of these compounds in materials science, specifically in corrosion inhibition. The research emphasizes the green and environmentally friendly nature of these substances, indicating their significance in developing sustainable corrosion inhibitors (Chafiq et al., 2020).

properties

IUPAC Name

3-[(2,4-dimethylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-4-5-13(12(2)8-11)9-19-14(20)16(18-15(19)21)6-3-7-17-10-16/h4-5,8,17H,3,6-7,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBYLAPLYIUTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2C(=O)C3(CCCNC3)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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